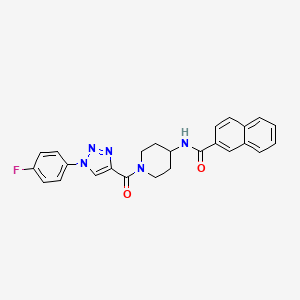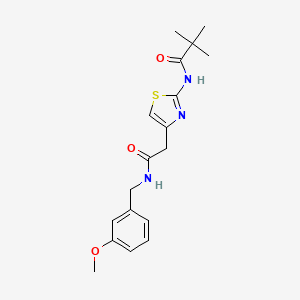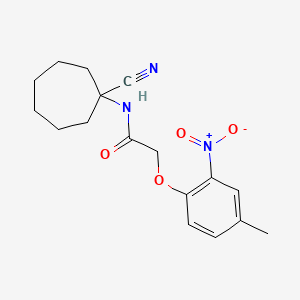
N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani et al. (2014) explored the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. Their research involved synthesizing a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which showed promising anticancer and anti-inflammatory activities. One compound, in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic application (Rani, Pal, Hegde, & Hashim, 2014).
Photoreactions in Solvents
Watanabe et al. (2015) investigated the photoreactions of flutamide, a compound similar in structure, in different solvents. They observed that the compound undergoes varying photoreactions in acetonitrile and 2-propanol, which are important for understanding its behavior under light exposure. This study provides insights into the photostability and photodegradation of similar compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Antimalarial Activity
Research by Werbel et al. (1986) on a series of related compounds demonstrated their potential antimalarial activity. This study showed a correlation between the antimalarial potency and specific structural features of these compounds, paving the way for developing new antimalarial agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Kinetics of Hydrolysis and Cyclisation
Mindl et al. (1999) studied the reaction kinetics of a similar compound, acetamide O-(4-nitrophenoxycarbonyl)oxime. This research is crucial for understanding the chemical behavior and potential applications of similar acetamide derivatives in various chemical reactions (Mindl, Kaválek, Straková, & Štěrba, 1999).
Synthesis and Pharmacological Evaluation
Panchal, Rajput, and Patel (2020) designed and synthesized a series of derivatives for inhibiting Collapsin response mediator protein 1 (CRMP 1), showing significant potential against human lung cancer cell lines. This indicates the scope of similar compounds in cancer therapy (Panchal, Rajput, & Patel, 2020).
Optical Properties and Crystal Structure
A 2022 study by Wannalerse et al. focused on the crystal structure and optical properties of orcinolic derivatives, including a compound with a similar structure. They found that these compounds show significant changes in absorption bands upon interaction with OH− ions, indicating potential applications in sensing and material science (Wannalerse et al., 2022).
Hydrogen Bond and Solvatochromism Studies
Krivoruchka et al. (2004) investigated the solvatochromism and hydrogen bonding in compounds similar to N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide. Their research provides insight into the molecular interactions and solvation effects, which are fundamental for understanding the chemical behavior of these compounds in various solvents (Krivoruchka, Vokin, Aksamentova, Shulunova, Sorokin, Dubinskaya, & Turchaninov, 2004).
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-13-6-7-15(14(10-13)20(22)23)24-11-16(21)19-17(12-18)8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNFYKCSUJVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCCC2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
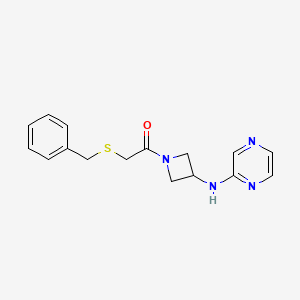
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)
![3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2817459.png)
amine dihydrochloride](/img/structure/B2817460.png)
![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)
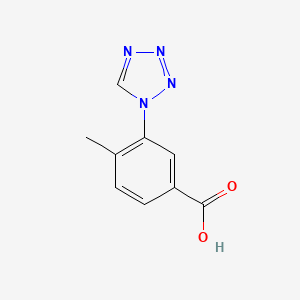
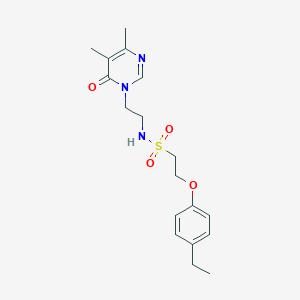
![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)
![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)
![2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2817471.png)
![2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2817476.png)
